molecular formula C7H11NS B093843 2,5-Diethylthiazole CAS No. 15729-76-7

2,5-Diethylthiazole

Cat. No.: B093843
CAS No.: 15729-76-7
M. Wt: 141.24 g/mol
InChI Key: PATFUZGQWONVOC-UHFFFAOYSA-N
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Description

2,5-Diethylthiazole (CAS: 15729-76-7) is a heterocyclic organic compound with the molecular formula C₇H₁₁NS and a molecular weight of 141.234 g/mol. Its IUPAC standard InChIKey is PATFUZGQWONVOC-UHFFFAOYSA-N, and its structure consists of a thiazole ring substituted with ethyl groups at the 2- and 5-positions . Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, and their derivatives are widely studied for diverse pharmacological and industrial applications.

Properties

IUPAC Name

2,5-diethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-3-6-5-8-7(4-2)9-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATFUZGQWONVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166242
Record name 2,5-Diethylthiazole
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Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,5-Diethylthiazole
Source Human Metabolome Database (HMDB)
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Boiling Point

187.00 °C. @ 760.00 mm Hg
Record name 2,5-Diethylthiazole
Source Human Metabolome Database (HMDB)
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CAS No.

15729-76-7
Record name 2,5-Diethylthiazole
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Record name 2,5-Diethylthiazole
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Record name 2,5-Diethylthiazole
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Record name 2,5-diethylthiazole
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Record name 2,5-DIETHYLTHIAZOLE
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Record name 2,5-Diethylthiazole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

104 °C
Record name 2,5-Diethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethylthiazole typically involves the reaction of ethylamine with carbon disulfide and bromine, followed by cyclization. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethylthiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazole derivatives.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

2,5-Diethylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diethylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially affecting enzymes and receptors in biological systems. This can lead to the activation or inhibition of specific pathways, contributing to its observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2,5-Diethylthiazole with Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₇H₁₁NS 141.23 Ethyl (2,5-positions) Understudied; potential in drug discovery
2,5-Diphenyloxazole C₁₃H₁₁NO 243.29 Phenyl (2,5-positions) Antiplasmodial activity (needs optimization)
2,5-Dichlorobenzothiazole C₇H₃Cl₂NS 204.10 Chlorine (2,5-positions) High toxicity; industrial use
Thiophene diacyl derivatives Varies Varies Diacyl groups (2,5-positions) Antioxidant/antitumor activity

Key Observations :

  • Phenyl groups in 2,5-diphenyloxazole increase steric bulk, which may reduce bioavailability but improve binding affinity in antiplasmodial applications .
  • Molecular Weight : this compound has a lower molecular weight than 2,5-diphenyloxazole, suggesting better pharmacokinetic properties such as absorption and distribution .

Table 2: Pharmacological Comparison

Compound Biological Activity Potency/Current Status
This compound Not explicitly studied Potential unexplored due to structural simplicity
2,5-Diphenyloxazole Antiplasmodial (in vitro) Moderate potency; requires structural optimization for improved efficacy
Thiophene diacyl derivatives Antioxidant (reduced MDA levels), antitumor Comparable to standard drugs in some derivatives
Thiazolylmethylcarbamate analogs Antiviral/anticancer (specific targets) High complexity; tailored bioactivity via substituents

Key Observations :

  • Mechanistic Diversity : While 2,5-diphenyloxazole targets plasmodial infections, thiophene diacyl derivatives act via antioxidant pathways (e.g., lipid peroxidation inhibition). The lack of data on this compound highlights a research gap .
  • Structural Complexity : Thiazolylmethylcarbamate analogs (e.g., compounds with hydroperoxypropan-2-yl groups) demonstrate that increased structural complexity correlates with specialized biological roles, such as protease inhibition . Simpler structures like this compound may serve as scaffolds for derivatization.

Biological Activity

2,5-Diethylthiazole is a member of the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. This compound has garnered attention due to its diverse biological activities, including antifungal, antimicrobial, and potential therapeutic properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. Studies have shown that it can inhibit the growth of various fungal strains, including Candida species and Aspergillus species. The mechanism of action appears to involve interference with cell wall synthesis and metabolic pathways critical for fungal survival.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Candida krusei16 µg/mL
Aspergillus niger64 µg/mL

These findings suggest potential applications in antifungal drug development .

Antimicrobial Activity

In addition to antifungal effects, this compound has demonstrated broad-spectrum antimicrobial activity. It has shown efficacy against various bacteria, including both Gram-positive and Gram-negative strains. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial properties.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with key enzymes involved in cellular metabolism. For instance, it has been shown to inhibit lactate dehydrogenase (LDH), affecting energy production processes in cells .
  • Cell Membrane Disruption : Its hydrophobic ethyl groups allow the compound to integrate into lipid membranes, leading to increased permeability and cell lysis in microbial cells .
  • Metabolic Pathway Interference : By inhibiting specific metabolic pathways, such as those involved in nucleic acid synthesis, the compound can effectively halt the growth of target organisms .

Study on Antifungal Efficacy

A study evaluated the antifungal activity of various thiazole derivatives, including this compound, against clinical isolates of Candida. The results indicated that the compound exhibited superior antifungal activity compared to fluconazole, a commonly used antifungal agent .

Assessment of Cytotoxicity

In vitro cytotoxicity assays using the MTT method demonstrated that this compound affected cell viability in human cancer cell lines. The compound showed a dose-dependent reduction in viability in HeLa cells, indicating potential anticancer properties .

Q & A

Basic: What are the key safety protocols for handling 2,5-Diethylthiazole in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical-resistant goggles. Use a fume hood for volatile steps to prevent inhalation .
  • Waste Management: Segregate waste into halogenated organic containers; avoid aqueous disposal. Collaborate with certified waste management services for neutralization .
  • Emergency Measures: In case of skin contact, rinse with water for 15 minutes. For eye exposure, use an eyewash station and seek medical evaluation .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to resolve thiazole ring protons (δ 6.5–7.5 ppm) and ethyl group signals (δ 1.2–1.5 ppm). Compare with reference spectra for purity validation .
  • Mass Spectrometry (MS): Employ electron ionization (EI-MS) to identify molecular ion peaks (e.g., m/z 157 for [M+^+]) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detect C-S stretching vibrations (600–700 cm1^{-1}) and C=N bonds (1600–1680 cm1^{-1}) to confirm structural integrity .

Advanced: How can researchers optimize synthetic routes for this compound derivatives?

Answer:

  • Reagent Selection: Substitute conventional solvents (e.g., DMSO) with greener alternatives (e.g., ethanol/water mixtures) to improve yield and reduce toxicity .
  • Catalytic Systems: Test Pd/C or Ni catalysts under varying pressures (1–3 atm) to enhance cyclization efficiency. Monitor by TLC for intermediate stability .
  • Temperature Control: Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and byproduct formation. Use differential scanning calorimetry (DSC) to identify exothermic peaks .

Advanced: What strategies resolve contradictions in biological activity data for this compound analogs?

Answer:

  • Dose-Response Analysis: Perform IC50_{50} assays across multiple concentrations (0.1–100 µM) to distinguish true activity from assay noise. Use nonlinear regression models for accuracy .
  • Cellular Context: Replicate studies in diverse cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity. Include positive controls (e.g., cisplatin) for benchmark comparison .
  • Statistical Frameworks: Apply ANOVA with post-hoc Tukey tests to identify outliers. For conflicting results, conduct meta-analyses of independent datasets .

Advanced: How should researchers design experiments to assess this compound’s reactivity in cross-coupling reactions?

Answer:

  • Substrate Scope: Test aryl halides (e.g., bromobenzene, iodobenzene) under Buchwald-Hartwig conditions. Monitor coupling efficiency via GC-MS .
  • Ligand Screening: Compare phosphine ligands (e.g., XPhos, SPhos) to stabilize Pd intermediates. Measure turnover frequency (TOF) to rank ligand efficacy .
  • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to track reaction progress. Derive rate constants (kk) under varying temperatures (25–60°C) .

Basic: What are the best practices for documenting synthetic procedures involving this compound?

Answer:

  • Detailed Protocols: Record molar ratios, solvent volumes, and reaction times. Include deviations (e.g., temperature fluctuations) in lab notebooks .
  • Reproducibility Checks: Have a second researcher replicate critical steps. Use peer review to validate procedural clarity .
  • Data Archiving: Upload raw NMR/MS files to institutional repositories with metadata (e.g., instrument model, software version) .

Advanced: How can computational methods predict this compound’s electronic properties?

Answer:

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies (e.g., using B3LYP/6-31G*) to predict redox behavior. Compare with cyclic voltammetry results .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to assess solubility trends. Validate with experimental cloud-point measurements .
  • Docking Studies: Model thiazole interactions with biological targets (e.g., kinases) using AutoDock Vina. Correlate binding scores with in vitro assays .

Advanced: What methodologies address batch-to-batch variability in this compound synthesis?

Answer:

  • Quality Control (QC): Implement HPLC with UV detection (λ = 254 nm) to quantify impurities. Set acceptance criteria (e.g., ≥95% purity) .
  • Process Analytical Technology (PAT): Use in-line FTIR probes to monitor reaction progress in real time. Adjust parameters dynamically via feedback loops .
  • Design of Experiments (DoE): Apply factorial designs to identify critical variables (e.g., stirring rate, pH). Optimize using response surface methodology (RSM) .

Basic: How should researchers address discrepancies in reported melting points for this compound?

Answer:

  • Calibration Checks: Verify melting point apparatus with standard compounds (e.g., benzoic acid, m.p. 122°C). Repeat measurements in triplicate .
  • Sample Purity: Recrystallize samples from ethanol/water mixtures and analyze by TLC. Exclude batches with streaking .
  • Literature Review: Cross-reference peer-reviewed studies (e.g., Sigma-Aldrich vs. J. Org. Chem.) to identify consensus values .

Advanced: What approaches validate this compound’s role as a ligand in coordination chemistry?

Answer:

  • X-ray Crystallography: Resolve metal-thiazole bond lengths (e.g., Pd–S ≈ 2.3 Å) to confirm coordination geometry .
  • Magnetic Susceptibility: Measure paramagnetic shifts in transition metal complexes (e.g., Fe2+^{2+}) to infer ligand field strength .
  • Spectroelectrochemistry: Track UV-Vis changes during redox cycles to correlate electronic structure with ligand behavior .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Diethylthiazole
Reactant of Route 2
2,5-Diethylthiazole

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